molecular formula C18H28ClFN2O B6170059 rac-1-[(3R,4S)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride, trans CAS No. 2639389-27-6

rac-1-[(3R,4S)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride, trans

Cat. No.: B6170059
CAS No.: 2639389-27-6
M. Wt: 342.9
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Description

The compound "rac-1-[(3R,4S)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride, trans" is a synthetic organic molecule. Its complex structure and specific stereochemistry make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, one typically starts with a pyrrolidine derivative. The synthesis involves the introduction of a fluorophenyl group at the 4-position and an amino group at the 3-position. The process involves several steps of reaction conditions including hydrogenation, halogenation, and amination under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale batch reactors, ensuring precise control over reaction times and conditions. The process includes purification steps like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : When exposed to oxidizing agents, the compound can form various oxidized products.

  • Reduction: : Under reducing conditions, the compound might undergo changes that lead to the reduction of specific functional groups.

  • Substitution: : Common substitution reactions occur primarily at the fluorophenyl ring, often involving halogen exchange.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Reactions often conducted with halogenated reagents in polar solvents.

Major Products Formed: The major products depend on the specific reactions but typically involve modifications to the functional groups attached to the pyrrolidine ring and the fluorophenyl group.

Scientific Research Applications

Chemistry: : This compound is studied for its unique stereochemical properties and its potential as a building block in synthetic chemistry.

Biology: : In biological research, it is explored for its interactions with various enzymes and proteins, providing insights into biochemical pathways.

Medicine: : The compound has potential therapeutic applications and is studied for its effects on neurological pathways, making it a candidate for research in neuropharmacology.

Industry: : Used in the synthesis of more complex molecules and materials, the compound's reactivity and stability make it valuable in industrial applications.

Mechanism of Action

The mechanism by which "rac-1-[(3R,4S)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride, trans" exerts its effects involves its interaction with specific molecular targets. It can bind to enzyme active sites or receptor proteins, influencing molecular pathways related to its unique structure.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Compared to similar compounds, this molecule's unique stereochemistry and the presence of a fluorophenyl group at the 4-position of the pyrrolidine ring set it apart.

List of Similar Compounds

  • 1-[(3R,4S)-3-amino-4-(3-chlorophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride

  • 1-[(3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride

Each has unique properties and applications, highlighting the specificity and potential of "rac-1-[(3R,4S)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-2,2-diethylbutan-1-one hydrochloride, trans" in scientific research.

Properties

CAS No.

2639389-27-6

Molecular Formula

C18H28ClFN2O

Molecular Weight

342.9

Purity

95

Origin of Product

United States

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